molecular formula C15H20O4 B12392643 Onitisin

Onitisin

Cat. No.: B12392643
M. Wt: 264.32 g/mol
InChI Key: DKTHZTCRZGYKCV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Onitisin involves a series of chemical reactions, including esterification and ketone synthesis . The synthetic route typically starts with the selection of appropriate raw materials, followed by a series of reaction steps to obtain the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound is generally achieved through chemical synthesis. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the compound. The use of advanced techniques such as chromatography and crystallization helps in the purification and isolation of this compound .

Chemical Reactions Analysis

Types of Reactions: Onitisin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenolic derivatives, while reduction can produce various alcohols and hydrocarbons .

Scientific Research Applications

Onitisin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Onitisin involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the contraction of isolated guinea-pig ileum by interacting with serotonin receptors (5-HT receptors) . This interaction leads to the modulation of neurotransmitter release and smooth muscle relaxation. The exact molecular pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

Onitisin is part of a family of phenolic pterosins, which includes compounds such as Onitin, Pterosin A, and Pterosin Z . These compounds share similar structural features but differ in their functional groups and biological activities. For example:

    Onitin: Similar structure but lacks certain hydroxyl groups present in this compound.

    Pterosin A: Contains additional functional groups that enhance its biological activity.

    Pterosin Z: Structurally similar but exhibits different pharmacological properties.

This compound’s uniqueness lies in its specific interaction with serotonin receptors and its potential therapeutic applications .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(2S)-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one

InChI

InChI=1S/C15H20O4/c1-8-10(4-5-16)9(2)13(18)11-6-15(3,7-17)14(19)12(8)11/h16-18H,4-7H2,1-3H3/t15-/m0/s1

InChI Key

DKTHZTCRZGYKCV-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1C(=O)[C@](C2)(C)CO)O)C)CCO

Canonical SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCO

Origin of Product

United States

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